4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-cyclopropyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(6-3-4-6)8(9)11(2)10-5/h6H,3-4,9H2,1-2H3 |
InChI Key |
FXELOIPGOPSJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2CC2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1,3-dimethyl-2-propenone under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated processes can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic methodologies, spectral data, and applications.
Structural Analogues and Substituent Effects
Spectral Data and Characterization
- This compound : NMR data (e.g., δ 0.71–0.92 ppm for cyclopropyl protons) and HRMS (m/z 215 [M+H]⁺) confirm structure .
- 4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine : LC-MS (m/z 206 [M+H]⁺) and ¹H NMR (δ 7.10–7.28 ppm for aromatic protons) .
- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives : IR (1683 cm⁻¹ for amide C=O) and ¹³C NMR (δ 165.4 ppm for carbonyl) .
Biological Activity
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and its mechanism of action.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a cyclopropyl group and two methyl groups influences both the chemical properties and biological activities of the compound. Its unique structural configuration contributes to its stability and reactivity compared to other pyrazole derivatives.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The compound has been investigated for its effectiveness against various microbial strains. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. The compound's ability to modulate enzyme activity suggests that it may interact with specific molecular targets involved in inflammatory pathways .
The precise mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. Further studies are necessary to elucidate the exact molecular targets influenced by this compound.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Below is a comparative table highlighting these compounds:
| Compound Name | Description |
|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-amine | Lacks the cyclopropyl group; affects reactivity and activity. |
| 4-Cyclopropyl-1H-pyrazol-5-amine | Lacks methyl groups; offers different chemical properties. |
| 4-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | Contains only one methyl group; alters steric effects. |
The presence of both cyclopropyl and methyl substituents in this compound enhances its stability and reactivity compared to similar compounds, potentially leading to distinct biological activities.
Case Studies and Research Findings
Numerous studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:
- Antitumor Activity : Pyrazole derivatives have demonstrated significant antitumor activity against various cancer cell lines. A study highlighted that certain pyrazole derivatives showed good inhibitory activity against key cancer-related kinases .
- Synergistic Effects : Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxicity in cancer cells, suggesting potential for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
